4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE
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Overview
Description
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine moiety, and methoxyphenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of parallel solid-phase synthesis and photocatalytic synthesis methods .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also inhibit acetylcholinesterase and have been studied for their potential in treating Alzheimer’s disease.
Uniqueness
4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-2-(2-METHYLPHENYL)-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-5-3-4-6-21(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)19-7-9-20(26-2)10-8-19/h3-10,16H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJFPLNRCBYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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